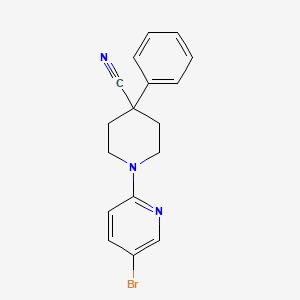![molecular formula C16H18N4OS B12247141 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12247141.png)
2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a methyl-oxazole group
Preparation Methods
The synthesis of 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Piperazine Substitution: The benzothiazole core is then reacted with piperazine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Oxazole Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies investigating its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity, while the piperazine and oxazole rings can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2-{4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-1,3-benzothiazole include:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents, leading to different biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(2-methoxyphenyl)piperazine have similar piperazine rings but different substituents, affecting their pharmacological profiles.
Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring but have different substituents, influencing their chemical reactivity and biological properties.
The uniqueness of this compound lies in its combination of these three moieties, providing a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C16H18N4OS |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-[[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H18N4OS/c1-12-10-13(18-21-12)11-19-6-8-20(9-7-19)16-17-14-4-2-3-5-15(14)22-16/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
RVPRMOXAIGNSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2-(4-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12247074.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B12247081.png)
![N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12247082.png)
![6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12247088.png)
![9-cyclopropyl-6-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-9H-purine](/img/structure/B12247101.png)
![N-(2,5-difluorophenyl)-4-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxamide](/img/structure/B12247102.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine](/img/structure/B12247106.png)

![N,5-dimethyl-N-[1-(9H-purin-6-yl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12247111.png)
![N-[(pyrazin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12247116.png)
![3-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(3-fluorophenyl)pyridazine](/img/structure/B12247121.png)
![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-propylacetamide](/img/structure/B12247123.png)
![4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B12247125.png)

